REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[NH:17])[NH:9][N:10]2[C:14]([CH3:15])=NN=[C:11]2[CH3:16])=[CH:4][CH:3]=1.C(OC(=O)C)(=[O:20])C>>[C:14]([N:10]1[C:11]([CH3:16])=[N:17][C:8]([C:5]2[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=2)=[N:9]1)(=[O:20])[CH3:15]
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Name
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4-Chloro-N-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)benzenecarboximidamide
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Quantity
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63.6 g
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Type
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reactant
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Smiles
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ClC1=CC=C(C=C1)C(NN1C(=NN=C1C)C)=N
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Name
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|
Quantity
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67 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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equipped with a distillation head
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Type
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TEMPERATURE
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Details
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are heated to 170° in an oil bath
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Type
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DISTILLATION
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Details
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A solution forms from which acetic acid distills off in the first few minutes
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Type
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TEMPERATURE
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Details
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The mixture is refluxed for 2.5 hours
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Duration
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2.5 h
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Type
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CUSTOM
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Details
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the excess acetic anhydride is evaporated to dryness under vacuum
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Type
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CUSTOM
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Details
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to produce a residue comprising
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Name
|
|
Type
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product
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Smiles
|
C(C)(=O)N1N=C(N=C1C)C1=CC=C(C=C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |